molecular formula C9H11ClO3S B14638825 4-Methylphenyl 2-chloroethane-1-sulfonate CAS No. 54118-86-4

4-Methylphenyl 2-chloroethane-1-sulfonate

Cat. No.: B14638825
CAS No.: 54118-86-4
M. Wt: 234.70 g/mol
InChI Key: MBQSTWYHSLYGDS-UHFFFAOYSA-N
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Description

4-Methylphenyl 2-chloroethane-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a 2-chloroethane chain, which is further connected to a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 2-chloroethane-1-sulfonate typically involves the reaction of 4-methylphenol with 2-chloroethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows: [ \text{4-Methylphenol} + \text{2-Chloroethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the reaction conditions and improving the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 2-chloroethane-1-sulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 2-chloroethane chain can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The sulfonate group can be reduced to a sulfinate or a thiol under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium alkoxides, primary or secondary amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for the oxidation of the methyl group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for the reduction of the sulfonate group.

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding substituted derivatives, such as 4-methylphenyl 2-aminoethane-1-sulfonate or 4-methylphenyl 2-alkoxyethane-1-sulfonate.

    Oxidation: The major products include 4-methylbenzoic acid or 4-methylbenzaldehyde.

    Reduction: The major products are the corresponding sulfinates or thiols.

Scientific Research Applications

4-Methylphenyl 2-chloroethane-1-sulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Industry: The compound is used in the production of surfactants, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methylphenyl 2-chloroethane-1-sulfonate involves the interaction of its sulfonate group with nucleophilic sites in target molecules. The chlorine atom in the 2-chloroethane chain can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophiles. This reactivity makes it useful in modifying biomolecules and synthesizing complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenyl 2-bromoethane-1-sulfonate: Similar structure but with a bromine atom instead of chlorine.

    4-Methylphenyl 2-iodoethane-1-sulfonate: Similar structure but with an iodine atom instead of chlorine.

    4-Methylphenyl 2-fluoroethane-1-sulfonate: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

4-Methylphenyl 2-chloroethane-1-sulfonate is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. The chlorine atom provides a balance between reactivity and stability, making it suitable for a wide range of chemical transformations. In contrast, the bromine and iodine analogs are more reactive but less stable, while the fluorine analog is less reactive but more stable.

Properties

CAS No.

54118-86-4

Molecular Formula

C9H11ClO3S

Molecular Weight

234.70 g/mol

IUPAC Name

(4-methylphenyl) 2-chloroethanesulfonate

InChI

InChI=1S/C9H11ClO3S/c1-8-2-4-9(5-3-8)13-14(11,12)7-6-10/h2-5H,6-7H2,1H3

InChI Key

MBQSTWYHSLYGDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OS(=O)(=O)CCCl

Origin of Product

United States

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